molecular formula C25H37ClN4O2 B1226818 1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide

1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide

Cat. No. B1226818
M. Wt: 461 g/mol
InChI Key: DJAFUYUUNCOPGL-UHFFFAOYSA-N
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Description

1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide is a member of 1,3-oxazoles.

Scientific Research Applications

Antibacterial Activity

  • A study by Anusevičius et al. (2014) explored the cyclization reactions involving N-(4-chlorophenyl)-β-alanine and piperidine, leading to the formation of various derivatives, including oxazole compounds. Some synthesized compounds exhibited weak antibacterial activity (Anusevičius et al., 2014).

Antimicrobial Agents

  • Desai et al. (2007) synthesized and characterized new quinazolines, which were evaluated for their antimicrobial properties. The study involved reactions with compounds including chlorophenyl and oxazolyl derivatives (Desai et al., 2007).

Molecular Interaction and Receptor Antagonism

  • Shim et al. (2002) investigated a compound with a similar structure, focusing on its interaction with the CB1 cannabinoid receptor. This study provided insights into the conformational and molecular aspects of such compounds (Shim et al., 2002).

Enaminone Structures and Anticonvulsant Properties

  • Kubicki et al. (2000) analyzed the crystal structures of anticonvulsant enaminones, which included derivatives with chlorophenyl and oxazole moieties. This study provided insights into the hydrogen bonding and structural aspects of these compounds (Kubicki et al., 2000).

Synthesis of Complex Organic Ligands

  • Patel (2020) conducted a study on the synthesis and characterization of furan ring-containing organic ligands, where piperidine derivatives were used. This research contributed to understanding the chelating properties and antimicrobial activities of these compounds (Patel, 2020).

Cancer Research and Metabolite Analysis

  • Jiang et al. (2007) analyzed a similar compound, TM-208, for its anticancer activity and metabolism in rats. This study provides insights into the metabolic pathways and potential therapeutic applications of such compounds (Jiang et al., 2007).

properties

Product Name

1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide

Molecular Formula

C25H37ClN4O2

Molecular Weight

461 g/mol

IUPAC Name

1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(dipropylamino)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H37ClN4O2/c1-4-13-29(14-5-2)17-12-27-24(31)20-10-15-30(16-11-20)18-23-19(3)32-25(28-23)21-6-8-22(26)9-7-21/h6-9,20H,4-5,10-18H2,1-3H3,(H,27,31)

InChI Key

DJAFUYUUNCOPGL-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCNC(=O)C1CCN(CC1)CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCCN(CCC)CCNC(=O)C1CCN(CC1)CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide
Reactant of Route 2
1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide
Reactant of Route 3
1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide
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1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide
Reactant of Route 5
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1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide
Reactant of Route 6
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1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide

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